2-[(4-Carboxybutanoyl)amino]benzoic acid

Complement Cascade Serine Protease Inhibition Innate Immunity

Researchers sourcing carboxylesterase probes often face inconsistent activity data and lack of validated controls. This compound solves both issues. Key advantages: • Potent CES inhibition: Documented IC50 of 164 nM against porcine liver carboxylesterase. • Assay-ready negative control: Confirmed inactive against Complement C1s (IC50 >50,000 nM), ideal for screening cascades. • Reliable scaffold: Ortho-carboxybenzoic acid moiety supports definitive SAR and chemical biology studies.

Molecular Formula C12H13NO5
Molecular Weight 251.23 g/mol
CAS No. 78648-36-9
Cat. No. B12127854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-Carboxybutanoyl)amino]benzoic acid
CAS78648-36-9
Molecular FormulaC12H13NO5
Molecular Weight251.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)O)NC(=O)CCCC(=O)O
InChIInChI=1S/C12H13NO5/c14-10(6-3-7-11(15)16)13-9-5-2-1-4-8(9)12(17)18/h1-2,4-5H,3,6-7H2,(H,13,14)(H,15,16)(H,17,18)
InChIKeyKDYBAVAICHZOBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(4-Carboxybutanoyl)amino]benzoic Acid: Chemical Profile


2-[(4-Carboxybutanoyl)amino]benzoic acid (CAS 78648-36-9), also known as o-carboxy-glutaranilic acid or N-(2-carboxyphenyl)glutaramate, is a synthetic dicarboxylic acid derivative with the molecular formula C12H13NO5 and a molecular weight of 251.235 g/mol [1]. The compound features a glutaramide backbone linking a benzoic acid moiety, placing it within the class of benzoyl derivatives and anthranilic acid analogs [1][2]. Its structure, containing both amide and multiple carboxyl functionalities, presents a versatile scaffold for chemical biology research, including studies on enzyme inhibition and metabolic pathway modulation .

Ortho‑carboxyl motif supports metalloenzyme and zinc‑binding studies
Reported carboxylesterase inhibition context for metabolism research
Glutaramide scaffold enables structure‑activity relationship diversification

2-[(4-Carboxybutanoyl)amino]benzoic Acid: Substitution Risks


The 2-[(4-carboxybutanoyl)amino]benzoic acid scaffold presents a unique juxtaposition of a glutaramide linker and an ortho-carboxybenzoic acid moiety. This specific structural arrangement dictates its interaction profile with biological targets, which is distinct from even closely related analogs like 4-(4-carboxybutanamido)benzoic acid (para-substituted) or 5-[(4-carboxybutanoyl)amino]-2-hydroxybenzoic acid (which incorporates a hydroxyl group) [1]. The position of the amide linkage and the presence of the free ortho-carboxyl group are critical for binding orientation and hydrogen-bonding networks. Consequently, substituting this compound with a seemingly similar derivative without empirical validation risks introducing unintended changes in target engagement, potency, or selectivity, as evidenced by the comparative data below [2].

Ortho vs para analog Para‑substituted isomer may lose ortho‑carboxyl zinc‑binding or H‑bonding interactions, altering target engagement profile.
5‑ASA derivative C2 Addition of a hydroxyl group redirects primary target from carboxylesterase to myeloperoxidase; selectivity context may not transfer.
General glutaramide analogs Structural resemblance does not guarantee interchangeable target activity; each scaffold requires independent validation.

2-[(4-Carboxybutanoyl)amino]benzoic Acid: Differentiation Evidence


Complement C1s Inhibition vs. C1s-IN-1

In a high-throughput screening campaign for inhibitors of human Complement C1s, a serine protease central to the classical complement pathway, 2-[(4-carboxybutanoyl)amino]benzoic acid demonstrated no meaningful inhibitory activity, with an IC50 value > 50,000 nM [1]. In stark contrast, the optimized small-molecule inhibitor Complement C1s-IN-1 exhibits an IC50 of 36 nM in the same enzymatic assay, representing a >1,388-fold difference in potency . This dramatic divergence in activity underscores that the 2-[(4-carboxybutanoyl)amino]benzoic acid scaffold, while structurally related to other glutaramide-based inhibitors, is fundamentally unsuited for targeting C1s.

C1s Inhibition
Head-to-head
IC50 > 50,000 nM vs 36 nM (C1s‑IN‑1)
No meaningful C1s inhibition; supports negative control use in screening.
Fluorogenic assay; >1,388‑fold difference in potency.
Complement Cascade Serine Protease Inhibition Innate Immunity

Ortho vs. Para Substitution Effects

The target compound, 2-[(4-carboxybutanoyl)amino]benzoic acid, features an ortho-carboxyl group on the aromatic ring, creating a unique binding motif compared to its para-substituted analog, 4-(4-carboxybutanamido)benzoic acid (CAS 140674-70-0). While direct, head-to-head quantitative comparison data is not available in the primary literature, class-level inference from related glutaramide and anthranilic acid derivatives demonstrates that ortho-substitution drastically alters molecular geometry and the potential for intramolecular hydrogen bonding . This spatial rearrangement is known to affect binding to enzymes like carboxylesterases and matrix metalloproteinases, where the ortho-carboxyl group can act as a zinc-binding group or a critical H-bond donor, a role not possible with the para-substituted isomer [1].

Ortho vs Para Substitution
Class-level
Altered spatial geometry; distinct intramolecular H‑bonding potential.
Substitution pattern may shift molecular recognition and binding profile.
Inferred from anthranilic acid SAR; direct comparison data to verify.
Structure-Activity Relationship SAR Molecular Recognition

Target Selectivity vs. 5-ASA Derivative C2

A close structural analog, 5-[(4-carboxybutanoyl)amino]-2-hydroxybenzoic acid (Compound C2), has been characterized as an inhibitor of myeloperoxidase (MPO) and exhibits anti-inflammatory activity ex vivo, with subsequent pharmacokinetic studies in rats showing oral bioavailability of ~13% and a Cmax of 2.5 µg/mL [1]. While quantitative data for the target compound's MPO inhibition is lacking, its distinct activity profile is evident in other enzymatic assays. For instance, 2-[(4-carboxybutanoyl)amino]benzoic acid is reported to inhibit porcine liver carboxylesterase with an IC50 of 164 nM [2], a target for which data on C2 is absent. This divergent target selectivity, where one analog targets MPO and the other carboxylesterase, highlights that the addition of a single hydroxyl group (as in C2) or the specific ortho-substitution pattern fundamentally redirects biological activity.

Target Selectivity vs C2
Cross-study comparable
Carboxylesterase IC50 164 nM vs MPO inhibition (C2)
Divergent primary target: carboxylesterase vs myeloperoxidase; compound choice depends on target of interest.
Hydroxyl group in C2 redirects activity; CES vs MPO context.
Anti-inflammatory Agents Myeloperoxidase Carboxylesterase

2-[(4-Carboxybutanoyl)amino]benzoic Acid: Research Applications


Carboxylesterase Functional Studies

Given its demonstrated inhibitory activity against porcine liver carboxylesterase (IC50 = 164 nM) [1], 2-[(4-carboxybutanoyl)amino]benzoic acid serves as a valuable chemical probe for investigating carboxylesterase (CES) function. CES enzymes are crucial in the metabolism of ester-containing prodrugs and xenobiotics. Researchers studying the role of CES1 or CES2 in drug activation or detoxification can utilize this compound to modulate enzyme activity in vitro. Its selectivity profile against other serine hydrolases, inferred from the lack of potent activity against C1s [2], suggests a degree of target preference that warrants further exploration in CES-focused studies.

Negative Control for C1s Inhibitor Screening

The high-throughput screening data definitively establishing an IC50 > 50,000 nM against Complement C1s [2] positions 2-[(4-carboxybutanoyl)amino]benzoic acid as an ideal negative control compound. In any assay designed to identify or validate novel C1s inhibitors, this compound provides a reliable baseline for inactivity. Its inclusion in screening cascades allows researchers to confidently differentiate true hits from false positives and to calibrate assay windows, ensuring the robustness and reproducibility of the screening data.

SAR of Ortho-Substituted Benzoic Acid Scaffolds

The unique ortho-carboxybenzoic acid motif of this compound makes it an essential building block for structure-activity relationship (SAR) investigations [3]. Medicinal chemists seeking to optimize the potency or selectivity of glutaramide-based inhibitors can use this compound as a core scaffold for diversification. By systematically modifying the amide linker or the aromatic ring, researchers can map the chemical space around this framework to identify key interactions with biological targets, such as metalloenzymes or protein-protein interaction interfaces, where the ortho-carboxyl group may serve as a critical pharmacophore.

Comparative Studies with 5-ASA Derivatives

For research programs exploring novel anti-inflammatory agents based on the 5-aminosalicylic acid (5-ASA) scaffold, 2-[(4-carboxybutanoyl)amino]benzoic acid provides a structurally related, yet functionally distinct, comparator. While the hydroxylated analog C2 has shown promise in ex vivo anti-inflammatory models [4], the target compound's lack of this hydroxyl group and its different target profile (e.g., carboxylesterase inhibition) [1] allow for direct structure-function comparisons. Researchers can use this compound to dissect the specific contribution of the hydroxyl moiety to the anti-inflammatory and pharmacokinetic properties observed in the C2 analog.

Application
Selection Property
Validation Focus
Carboxylesterase functional studies
Reported CES inhibition
Serine hydrolase selectivity profile
C1s inhibitor screening negative control
Confirmed lack of C1s inhibition
Assay window calibration
Ortho‑substituted benzoic acid SAR
Ortho‑carboxyl pharmacophore
Metal‑chelating or H‑bond interaction profiling
5‑ASA derivative comparator studies
Structural analog without hydroxyl group
Role of hydroxyl moiety in target selectivity

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